DHFR Inhibitory Potency: Methotrexate vs. Pralatrexate vs. Pemetrexed
In a direct comparative study using recombinant human DHFR, methotrexate demonstrated an apparent Ki value of 26 nM, representing intermediate potency between pralatrexate (45 nM) and pemetrexed (>200 nM) [1]. This 1.7-fold difference in Ki between pralatrexate and methotrexate, and the >7.7-fold difference between methotrexate and pemetrexed, quantifies the rank-order DHFR binding affinity that underpins differential cytotoxic potency [1].
| Evidence Dimension | Apparent Ki for recombinant human DHFR inhibition |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Pralatrexate: 45 nM; Pemetrexed: >200 nM |
| Quantified Difference | Methotrexate is 1.7-fold less potent than pralatrexate; >7.7-fold more potent than pemetrexed |
| Conditions | Recombinant human DHFR enzyme assay; cell-free system |
Why This Matters
DHFR inhibitory potency establishes the intrinsic biochemical benchmark for antifolate selection; methotrexate's 26 nM Ki positions it as a reference standard for validating assay sensitivity and for distinguishing between classical and newer-generation antifolate mechanisms.
- [1] Izbicka E, Diaz A, Streeper R, et al. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. Cancer Chemother Pharmacol. 2009;64(5):993-999. View Source
